![molecular formula C9H8F12O3 B15092408 2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- CAS No. 19433-95-5](/img/structure/B15092408.png)
2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- is a fluorinated aliphatic alcohol. This compound is known for its unique chemical properties due to the presence of multiple trifluoromethyl groups, which impart high electronegativity and stability. It is used in various scientific and industrial applications due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- can be synthesized through several methods. One common method involves the reaction of methyllithium with trifluoroacetone and trifluorovinyl bromide in ether . Another method includes the reaction between methylmagnesium bromide and 1,1,1-trifluoroacetone in ether .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various fluorinated alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- has a wide range of applications in scientific research:
Biology: Its unique properties make it useful in biochemical studies, including enzyme inhibition and protein stabilization.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in drug design and delivery systems.
Industry: It is used in the production of specialty chemicals, coatings, and materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The trifluoromethyl groups enhance its binding affinity to various biological molecules, making it effective in enzyme inhibition and protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol
- 2-Trifluoromethyl-2-propanol
- 1,1,1-Trifluoro-2-propanol
Uniqueness
Compared to similar compounds, 2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- stands out due to its higher degree of fluorination, which imparts greater stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and reagents.
Propriétés
Numéro CAS |
19433-95-5 |
|---|---|
Formule moléculaire |
C9H8F12O3 |
Poids moléculaire |
392.14 g/mol |
Nom IUPAC |
1,3-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)propan-2-ol |
InChI |
InChI=1S/C9H8F12O3/c10-6(11,12)4(7(13,14)15)23-1-3(22)2-24-5(8(16,17)18)9(19,20)21/h3-5,22H,1-2H2 |
Clé InChI |
QIVGTEJCHXVILN-UHFFFAOYSA-N |
SMILES canonique |
C(C(COC(C(F)(F)F)C(F)(F)F)O)OC(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


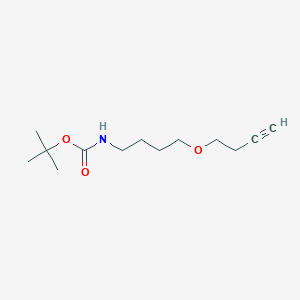
![tert-Butyl 4-[2-(4-hydroxyphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B15092336.png)
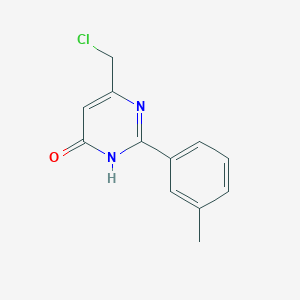
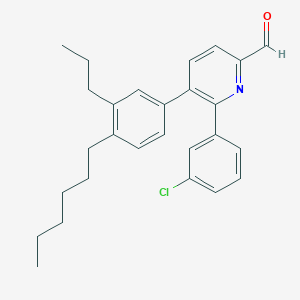
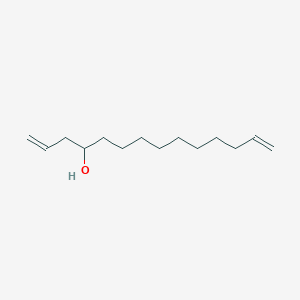
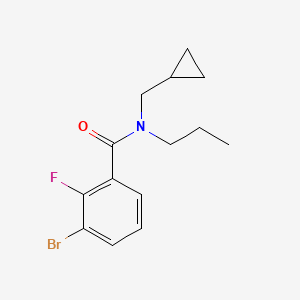
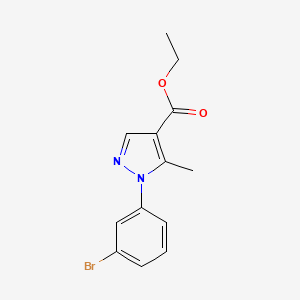
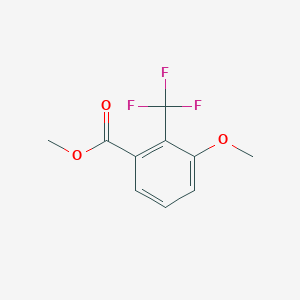
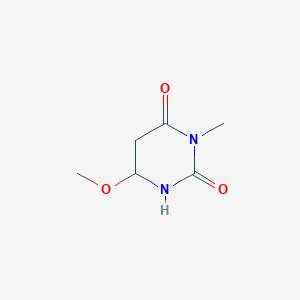
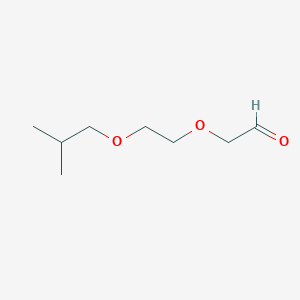
![2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol](/img/structure/B15092386.png)
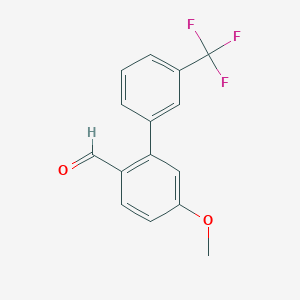
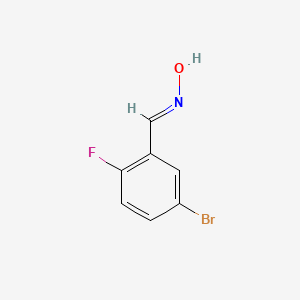
![4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline](/img/structure/B15092403.png)
